BenchChemオンラインストアへようこそ!

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Lipophilicity ADME Drug design

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 936728-02-8) is a geminally 1-substituted aryl cyclopropane carboxylic acid building block with molecular formula C₁₁H₁₁FO₃ and molecular weight 210.20 g·mol⁻¹. It features a cyclopropane ring bearing a carboxylic acid at the 1-position and a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 936728-02-8
Cat. No. B1444379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
CAS936728-02-8
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CC2)C(=O)O)F
InChIInChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyJKIHCIJMQGMLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 936728-02-8): Procurement-Relevant Physicochemical and Structural Identity


1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 936728-02-8) is a geminally 1-substituted aryl cyclopropane carboxylic acid building block with molecular formula C₁₁H₁₁FO₃ and molecular weight 210.20 g·mol⁻¹ [1]. It features a cyclopropane ring bearing a carboxylic acid at the 1-position and a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position. Computed physicochemical descriptors include XLogP3 = 1.8, topological polar surface area (TPSA) = 46.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is available from multiple vendors at purity grades ranging from 95% to 98% and is listed as a synthetic intermediate in patent families directed toward lysophosphatidic acid receptor (LPAR) modulators and cystic fibrosis transmembrane conductance regulator (CFTR) modulators .

Why 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Verification


Within the 1-arylcyclopropane-1-carboxylic acid chemical class, seemingly minor structural variations—removal of the fluorine atom, relocation of the fluorine substituent on the phenyl ring, replacement of the cyclopropane with a cyclobutane, or shifting the aryl attachment from the 1-position to the 2-position of the cyclopropane—produce measurable and functionally consequential changes in lipophilicity (XLogP3 difference of ~0.23 log units between the target and its des-fluoro analog), acidity (predicted pKa shift of ~0.7–0.9 units relative to unsubstituted cyclopropane carboxylic acid), topological polar surface area, and scaffold geometry (geminal vs. vicinal substitution; achiral vs. chiral) [1][2]. Each of these parameters directly influences passive membrane permeability, plasma protein binding, and metabolic stability in drug discovery programs [3]. Substituting this compound with a close analog without re-optimizing these parameters risks altering the pharmacokinetic profile of downstream candidates and compromising the reproducibility of synthetic routes validated in patent literature, where this specific intermediate is explicitly disclosed [4].

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid Versus Closest Comparators


Lipophilicity Modulation: XLogP3 Reduction of ~0.23 Log Units Relative to the Des-Fluoro Analog

The introduction of a fluorine atom at the 3-position of the phenyl ring reduces the computed lipophilicity of 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid relative to its direct des-fluoro comparator, 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 16728-01-1). The target compound has an experimentally computed XLogP3 of 1.8 [1], while the des-fluoro analog has a reported LogP of 2.03 [2]. This represents a reduction of approximately 0.23 log units—a magnitude known to be pharmacokinetically relevant for modulating passive membrane permeability and reducing non-specific tissue binding in lead optimization campaigns [3].

Lipophilicity ADME Drug design Fluorine walk

Acidity Enhancement: Predicted pKa Shift of ~0.7–0.9 Units vs. Unsubstituted Cyclopropane Carboxylic Acid Baseline

The electron-withdrawing effect of the 3-fluoro substituent on the phenyl ring, transmitted through the cyclopropane ring to the carboxylic acid moiety, is predicted to increase the acidity of 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid. ChemicalBook reports a predicted pKa of 4.12 ± 0.20 for this compound . In contrast, unsubstituted cyclopropane carboxylic acid has a typical pKa in the range of approximately 4.8–5.0, and alkyl-substituted cyclopropane carboxylic acids generally exhibit diminished acidity relative to the parent [1]. The predicted pKa depression of ~0.7–0.9 units means the target compound will be more extensively ionized at physiological pH (7.4), with an estimated ionized fraction exceeding 99.9% compared to approximately 99.6% for the unsubstituted baseline—a difference that, while numerically small, becomes material when considering pH-dependent solubility in the gastrointestinal pH range (pH 1.5–6.5) [2].

pKa Ionization state Solubility Permeability

Scaffold Topology: Achiral Geminal 1-Substitution vs. Chiral Vicinal 2-Substituted Cyclopropane Regioisomers

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid features a geminal (1,1-disubstituted) arrangement: both the aryl ring and the carboxylic acid group are attached to the same cyclopropane carbon atom. This renders the compound achiral (no stereogenic centers) [1]. By contrast, its 2-substituted regioisomer—trans-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1609290-12-1)—places the aryl and carboxyl groups on adjacent cyclopropane carbons, creating two stereogenic centers and generating enantiomeric pairs that require chiral separation or asymmetric synthesis . The achiral nature of the target compound eliminates the need for chiral chromatography or enantioselective synthetic steps, simplifies analytical quality control (no enantiomeric purity specification required), and avoids the regulatory complexity associated with developing a single-enantiomer versus racemic intermediate [2].

Scaffold topology Chirality Synthetic accessibility IP position

Regioisomeric Differentiation: 3-Fluoro-4-methoxy vs. 4-Fluoro-3-methoxy Substitution Pattern and Its Impact on Kinase Pharmacophore Compatibility

The 3-fluoro-4-methoxyphenyl substitution pattern present in the target compound is a validated pharmacophoric motif in multiple kinase inhibitor programs. A BindingDB entry (BDBM24454) records a compound containing the 1-(3-fluoro-4-methoxyphenyl) fragment attached to a pyridone-carboxamide core that exhibits an IC₅₀ of 2.30 nM against c-Met kinase [1]. In contrast, the 4-fluoro-3-methoxyphenyl regioisomer (CAS 1314658-28-0) has an identical molecular formula and mass (C₁₁H₁₁FO₃, 210.20 g·mol⁻¹) but lacks comparable documented kinase affinity data in the BindingDB repository . The 3-fluoro-4-methoxy arrangement positions the electron-withdrawing fluorine meta to the point of attachment and the electron-donating methoxy para, creating a dipole orientation that may favor hydrogen-bond acceptance by the catalytic lysine in the kinase hinge region, whereas the 4-fluoro-3-methoxy pattern reverses this electronic topology [2].

Regioisomer Kinase inhibitor c-Met BindingDB Pharmacophore

Purity Grade Availability: 98% Commercial Grade vs. 95–96% Typical for Closest Analogs

Multiple commercial vendors supply 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid at 98% purity (HPLC), including MolCore (NLT 98%), Chemsrc (98.0%), and ChemicalBook-listed suppliers (98%) . In comparison, the des-fluoro analog (CAS 16728-01-1) is typically offered at 95–96% purity (Acros Organics/Thermo Fisher: 96%) [1], and the cyclobutane analog (CAS 1314709-48-2) is listed at 90–95% depending on the vendor [2]. A 2–3% purity differential may appear modest, but for building blocks used in multi-step synthesis, a 2% impurity load in the starting material can compound across 5–7 synthetic steps to produce final compounds with >10% cumulative impurity burden, necessitating additional preparative HPLC purification that increases cost and reduces throughput [3].

Purity Procurement Quality control Synthetic intermediate

Evidence-Backed Application Scenarios for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 936728-02-8)


Kinase Inhibitor Fragment Elaboration: c-Met and CDK9 Lead Optimization Programs

The 3-fluoro-4-methoxyphenyl fragment is a validated pharmacophore in potent c-Met inhibitors (IC₅₀ = 2.30 nM, BDBM24454) and CDK9 inhibitors (IC₅₀ < 1,000 nM, BDBM316194) [1]. The carboxylic acid functionality of this building block enables direct amide coupling to amine-containing kinase hinge-binding cores, providing a modular entry point for SAR exploration. The achiral, geminally substituted cyclopropane scaffold introduces conformational rigidity without adding stereochemical complexity, making it suitable for rapid parallel synthesis in hit-to-lead campaigns [2].

LPAR1 Antagonist Synthesis: Patent-Exemplified Intermediate for Fibrosis Therapeutics

This compound is listed as a synthetic intermediate in AbbVie's patent family covering tertiary amide LPAR modulators (WO-2017177004-A1, US-2019119200-A1), which target lysophosphatidic acid receptor 1 (LPAR1) for the treatment of fibrotic diseases including idiopathic pulmonary fibrosis [3]. Researchers pursuing LPAR1 antagonist programs can rely on this commercially available intermediate to reproduce patent-exemplified synthetic routes, reducing the need for de novo route scouting and accelerating the establishment of SAR around the cyclopropane-phenyl core.

CFTR Modulator Scaffold Exploration: Building Block for Cystic Fibrosis Research

The compound is associated with patent applications directed to compositions for the treatment of cystic fibrosis and other chronic diseases (US-2011098311-A1, US-2014121208-A1) . In the context of CFTR modulator discovery, the combination of a fluorine atom (enhancing metabolic stability) and a methoxy group (modulating electronic properties) on the phenyl ring provides a differentiated physicochemical profile compared to non-fluorinated or mono-substituted phenyl cyclopropane analogs, supporting optimization of both potency and pharmacokinetic exposure in this therapeutically validated target class.

Fluorinated Building Block Procurement for MedChem Library Synthesis

With XLogP3 = 1.8, TPSA = 46.5 Ų, MW = 210.20, and one H-bond donor, this compound resides comfortably within lead-like chemical space and serves as an ideal building block for diversity-oriented synthesis and fragment-based drug discovery (FBDD) collections [4]. The availability of 98% purity grade from multiple vendors reduces the need for pre-use purification, and the achiral nature of the geminal cyclopropane scaffold simplifies analytical characterization and quality control release testing, making it a logistically favorable choice for high-throughput parallel chemistry workflows compared to chiral 2-substituted cyclopropane analogs [2].

Quote Request

Request a Quote for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.